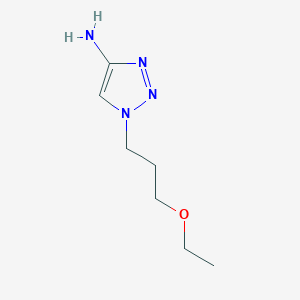![molecular formula C14H9BrClNOS B13479396 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile](/img/structure/B13479396.png)
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a bromine atom, a methoxy group, a sulfanyl linkage, and a chlorobenzonitrile moiety, making it a versatile molecule for chemical reactions and studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 5-bromo-2-methoxyphenyl thiol with 2-chlorobenzonitrile under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl and nitrile groups can form interactions with active sites, influencing the compound’s biological effects.
類似化合物との比較
Similar Compounds
- 4-[(5-Bromo-2-methoxyphenyl)sulfonyl]morpholine
- 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]benzonitrile
- 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]oxane
Uniqueness
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile is unique due to the presence of both a sulfanyl and a chlorobenzonitrile group, which provides distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C14H9BrClNOS |
|---|---|
分子量 |
354.6 g/mol |
IUPAC名 |
4-(5-bromo-2-methoxyphenyl)sulfanyl-2-chlorobenzonitrile |
InChI |
InChI=1S/C14H9BrClNOS/c1-18-13-5-3-10(15)6-14(13)19-11-4-2-9(8-17)12(16)7-11/h2-7H,1H3 |
InChIキー |
HYSFHFYCAITNRN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)Br)SC2=CC(=C(C=C2)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


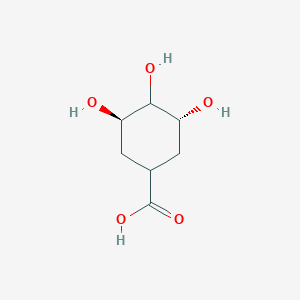
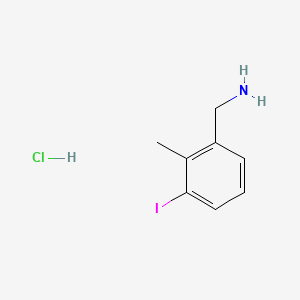
![{7-Oxo-6-azabicyclo[3.2.1]octan-5-yl}methanesulfonyl chloride](/img/structure/B13479326.png)
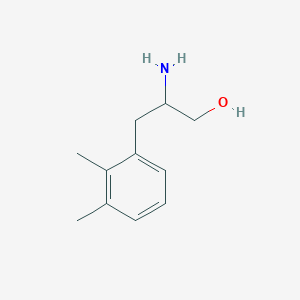
![7-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13479350.png)
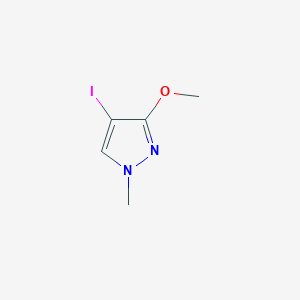
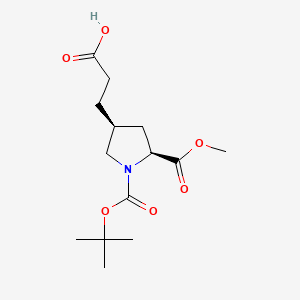
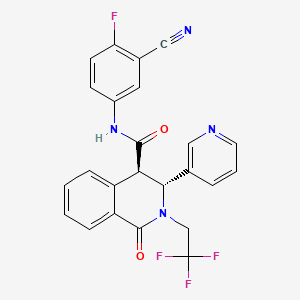

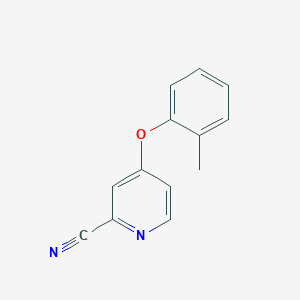
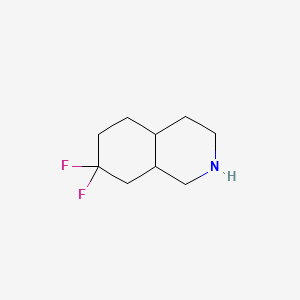
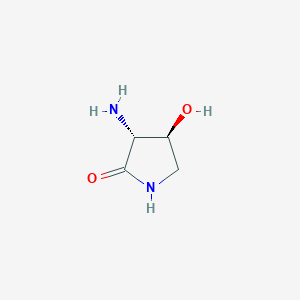
![4-(Propan-2-yloxy)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13479388.png)
